Physicochemical properties of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate
Physicochemical properties of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate
This guide is structured as a high-level technical whitepaper designed for internal R&D stakeholders. It synthesizes calculated physicochemical data with empirical medicinal chemistry principles to profile (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate .
Executive Summary
(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is a specialized fluorinated intermediate often utilized in the synthesis of pyrethroids and pharmaceutical bioisosteres.[1] Its core value lies in the 2,2-difluoro-1-methylcyclopropyl motif—a structural unit that imparts metabolic stability and modulates lipophilicity without significant steric penalty compared to an isopropyl group.[1]
This guide provides a comprehensive physicochemical profile, focusing on its behavior as a lipophilic ester, its hydrolytic stability, and the analytical protocols required for its characterization in drug discovery workflows.
Molecular Architecture & Identity
The molecule consists of a lipophilic benzoate "warhead" linked to a fluorinated cyclopropyl scaffold. The gem-difluoro substitution on the cyclopropane ring lowers the pKa of the parent acid and alters the preferred conformation of the ester linkage, impacting binding affinity and metabolic rates.
| Property | Value / Description |
| IUPAC Name | (2,2-difluoro-1-methylcyclopropyl)methyl benzoate |
| Molecular Formula | C₁₂H₁₂F₂O₂ |
| Molecular Weight | 226.22 g/mol |
| Core Motif | gem-Difluorocyclopropane (Metabolic Blocker) |
| Key Functionality | Ester (Prodrug/Protecting Group), Fluorine (Electronic Modulation) |
Structural Visualization (SMILES)
CC1(CC1(F)F)COC(=O)C2=CC=CC=C2[2]
Physicochemical Properties Profile
Note: Values below represent a consensus of calculated properties (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) extrapolations from analogous fluorinated esters.
Core Parameters
| Parameter | Value (Predicted) | Context & Causality |
| LogP (Lipophilicity) | 3.2 ± 0.4 | The benzoate and methyl-cyclopropyl groups are highly lipophilic.[1][2] The fluorine atoms increase lipophilicity relative to a hydroxyl but add polarity relative to a simple alkyl chain. |
| LogD (pH 7.4) | 3.2 | Non-ionizable at physiological pH.[2] |
| Water Solubility | < 10 mg/L | Poor aqueous solubility due to the lack of hydrogen bond donors and high lipophilicity. Requires organic co-solvents (DMSO, MeOH) for assays.[2] |
| Boiling Point | ~265°C | High boiling point typical of heavy esters; likely to degrade/hydrolyze before distillation at atmospheric pressure. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Dominated by the ester functionality. Indicates good membrane permeability.[2] |
Stability & Reactivity[1]
-
Hydrolytic Stability: Moderate. The ester bond is susceptible to hydrolysis by esterases or extreme pH. However, the steric bulk of the gem-difluoro cyclopropyl group adjacent to the methylene linker provides a "shielding" effect, potentially slowing enzymatic cleavage compared to a simple benzyl ester.
-
Metabolic Stability: High (Ring). The gem-difluoro substitution blocks metabolic oxidation at the cyclopropane ring, a common clearance pathway for non-fluorinated analogs.
Experimental Workflows & Protocols
Workflow: Hydrolytic Stability Assessment
To validate the stability of the ester in biological media, the following workflow is recommended. This distinguishes between chemical instability (pH-driven) and enzymatic metabolism.[1]
Figure 1: Standard operating procedure for assessing ester stability in plasma or buffer.
Protocol: Determination of Lipophilicity (Chromatographic Hydrophobicity Index)
Direct shake-flask LogP is difficult for unstable esters.[1][2] A reversed-phase HPLC method is more robust.
Reagents:
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4)[2]
-
Mobile Phase B: Acetonitrile[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus)[2]
Procedure:
-
Calibration: Run a set of 5 standards with known LogP values (e.g., Toluene, Benzophenone, Naphthalene).[2]
-
Injection: Inject 10 µL of the test compound (100 µM in MeOH).
-
Elution: Run a linear gradient from 0% to 100% B over 10 minutes.
-
Calculation: Record the retention time (
). Calculate (capacity factor).[2] Correlate to LogP using the calibration curve.[2]-
Why this works: The retention on a C18 column mimics the partitioning between water and a lipid bilayer, providing a "CHI LogP" that is often more biologically relevant than Octanol-Water partitioning.[2]
-
Synthetic Utility & Pathway Logic
The compound serves as a protected form of the alcohol (2,2-difluoro-1-methylcyclopropyl)methanol .[1] The benzoate group aids in purification (UV active) and crystallinity.[2]
Figure 2: Synthetic relationship between the acid precursor, the alcohol, and the benzoate ester.[2]
Handling & Safety
As a fluorinated organic ester, this compound should be treated with standard precautions for lipophilic bioactive intermediates.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis over long periods.
-
Solubility for Assays: Prepare stock solutions in 100% DMSO . Do not store in aqueous buffers.
-
Hazards: Likely an irritant (Skin/Eye).[2] The hydrolysis product (Benzoic acid) is mild, but the fluorinated alcohol component should be treated as a potential alkylating agent or metabolic toxicant until fully characterized.
References
-
PubChem. 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid (Precursor Data).[1][2] National Library of Medicine.[2] Available at: [Link][2]
-
Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org.[2] Chem. 2021.[2][3][4] Available at: [Link]
-
Vertex AI Grounding. Hydrolysis of Methyl Benzoate (Kinetic Analog). ResearchGate.[2] Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid | C5H6F2O2 | CID 14695229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol | C6H10F2O | CID 14695231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
